molecular formula C25H19ClO7 B14958628 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Cat. No.: B14958628
M. Wt: 466.9 g/mol
InChI Key: HQFOJTLPLQQIPM-UHFFFAOYSA-N
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Description

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-2-one core with a chloro substituent at the 6-position, a phenyl group at the 4-position, and a 3,4,5-trimethoxybenzoate ester at the 7-position.

Preparation Methods

The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-ol and 3,4,5-trimethoxybenzoic acid.

    Esterification Reaction: The chromen-2-one derivative is esterified with 3,4,5-trimethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired ester.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in inflammatory, cancerous, or microbial processes.

    Pathways: It can modulate signaling pathways such as the NF-κB pathway, MAPK pathway, or apoptotic pathways, leading to its biological effects.

Comparison with Similar Compounds

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can be compared with other chromen-2-one derivatives:

    6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate: Similar structure but with an acetate ester instead of a trimethoxybenzoate ester.

    6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate: Contains a benzyloxycarbonyl group and an amino acid derivative.

    Methyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate: Features a methoxyacetate ester group.

The uniqueness of this compound lies in its specific ester group, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C25H19ClO7

Molecular Weight

466.9 g/mol

IUPAC Name

(6-chloro-2-oxo-4-phenylchromen-7-yl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C25H19ClO7/c1-29-21-9-15(10-22(30-2)24(21)31-3)25(28)33-20-13-19-17(11-18(20)26)16(12-23(27)32-19)14-7-5-4-6-8-14/h4-13H,1-3H3

InChI Key

HQFOJTLPLQQIPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl

Origin of Product

United States

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